Cas no 17661-60-8 (5-(trifluoromethyl)benzene-1,2,3-triamine)
5-(trifluoromethyl)benzene-1,2,3-triamine Chemical and Physical Properties
Names and Identifiers
-
- 5-(trifluoromethyl)benzene-1,2,3-triamine
- 1,2,3-Benzenetriamine, 5-(trifluoromethyl)- (9CI)
- 1,3-Benzenetriamine, 5-(trifluoromethyl)-
- AC1L2PB0
- CTK0I0016
- NSC351124
- NSC-351124
- 1,2,3-Benzenetriamine, 5-(trifluoromethyl)-(9CI)
- 5-(Trifluoromethyl)-1,2,3-benzenetriamine
- QR6PT9EDY3
- 1,2,3-Benzenetriamine, 5-(trifluoromethyl)-
- KXZORAYXGDXVRZ-UHFFFAOYSA-N
- UNII-QR6PT9EDY3
- alpha,alpha,alpha-Trifluorotoluene-3,4,5-triamine
- DTXSID90170165
- NSC 351124
- 17661-60-8
- Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-
-
- Inchi: 1S/C7H8F3N3/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2H,11-13H2
- InChI Key: KXZORAYXGDXVRZ-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=C(C=1)N)N)N)(F)F
Computed Properties
- Exact Mass: 191.06714
- Monoisotopic Mass: 191.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 78.1Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 315.9±42.0 °C at 760 mmHg
- Flash Point: 142.6±18.6 °C
- Refractive Index: 1.592
- PSA: 78.06
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
5-(trifluoromethyl)benzene-1,2,3-triamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(trifluoromethyl)benzene-1,2,3-triamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T899428-10mg |
5-(trifluoromethyl)benzene-1,2,3-triamine |
17661-60-8 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T899428-50mg |
5-(trifluoromethyl)benzene-1,2,3-triamine |
17661-60-8 | 50mg |
$ 230.00 | 2022-06-02 | ||
| TRC | T899428-100mg |
5-(trifluoromethyl)benzene-1,2,3-triamine |
17661-60-8 | 100mg |
$ 340.00 | 2022-06-02 |
5-(trifluoromethyl)benzene-1,2,3-triamine Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 5-(trifluoromethyl)benzene-1,2,3-triamine
5-(Trifluoromethyl)benzene-1,2,3-triamine: A Comprehensive Overview
5-(Trifluoromethyl)benzene-1,2,3-triamine, also known by its CAS number 17661-60-8, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with three amino groups at positions 1, 2, and 3, along with a trifluoromethyl group at position 5. The combination of these functional groups imparts distinctive chemical properties that make it valuable in research and industrial settings.
The synthesis of 5-(Trifluoromethyl)benzene-1,2,3-triamine involves advanced chemical methodologies. Recent studies have focused on optimizing the synthesis process to enhance yield and purity. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing the triamine framework. These advancements not only improve the efficiency of production but also reduce environmental impact, aligning with current sustainability goals in the chemical industry.
In terms of chemical properties, 5-(Trifluoromethyl)benzene-1,2,3-triamine exhibits strong electron-donating characteristics due to the presence of amino groups. This property makes it an excellent candidate for applications in coordination chemistry and catalysis. Recent research has highlighted its potential as a ligand in metal complexes used for catalytic hydrogenation and oxidation reactions. The trifluoromethyl group further enhances the compound's stability and reactivity under various conditions.
The versatility of 5-(Trifluoromethyl)benzene-1,2,3-triamine extends to its use in pharmaceuticals and agrochemicals. Its ability to form stable complexes with metal ions has led to its exploration as a component in drug delivery systems. Additionally, studies have shown that this compound can act as a precursor for synthesizing bioactive molecules with potential therapeutic applications.
From an environmental perspective, understanding the degradation pathways of 5-(Trifluoromethyl)benzene-1,2,3-triamine is crucial for assessing its ecological impact. Recent investigations have revealed that under specific conditions, such as high pH or UV irradiation, the compound undergoes hydrolysis to form less hazardous byproducts. These findings are essential for developing safe disposal methods and minimizing environmental risks associated with its use.
In conclusion, 5-(Trifluoromethyl)benzene-1,2,3-triamine, CAS number 17661-60-8, stands out as a versatile and valuable compound in modern chemistry. Its unique structure and properties continue to drive innovative research across multiple disciplines. As advancements in synthesis techniques and application development progress, this compound is poised to play an even more significant role in both academic and industrial contexts.
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